BenchChemオンラインストアへようこそ!

1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid

Anticancer Fragment-Based Drug Discovery Carboxamide Synthesis

1-(4-Methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 2034-29-9) is a fully substituted 1,2,3-triazole featuring a carboxylic acid handle at the C4 position, a 4-methoxyphenyl group at N1, and a phenyl ring at C5. This compound belongs to the 1,2,3-triazole-4-carboxylic acid class, a privileged scaffold in medicinal chemistry for generating bioactive carboxamides.

Molecular Formula C16H13N3O3
Molecular Weight 295.29 g/mol
Cat. No. B5207164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid
Molecular FormulaC16H13N3O3
Molecular Weight295.29 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CC=CC=C3
InChIInChI=1S/C16H13N3O3/c1-22-13-9-7-12(8-10-13)19-15(11-5-3-2-4-6-11)14(16(20)21)17-18-19/h2-10H,1H3,(H,20,21)
InChIKeySAMRJXXMJMCLQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid: A Strategic 1,2,3-Triazole Scaffold for Procuring Antiproliferative and Fragment-Based Discovery Precursors


1-(4-Methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 2034-29-9) is a fully substituted 1,2,3-triazole featuring a carboxylic acid handle at the C4 position, a 4-methoxyphenyl group at N1, and a phenyl ring at C5 [1]. This compound belongs to the 1,2,3-triazole-4-carboxylic acid class, a privileged scaffold in medicinal chemistry for generating bioactive carboxamides [2]. Its distinct substitution pattern offers a unique combination of electronic and steric properties that cannot be replicated by mono-substituted or non-acid analogs, making it a strategic building block for fragment-based drug discovery and targeted library synthesis.

Why Generic 1,2,3-Triazole-4-carboxylic Acids Cannot Replace 1-(4-Methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid in Research Procurement


The biological activity and synthetic utility of 1,2,3-triazole-4-carboxylic acids are exquisitely sensitive to the nature and position of substituents on the triazole core. While simpler analogs like 5-phenyl-1H-1,2,3-triazole-4-carboxylic acid (lacking the N1-aryl group) or 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid (lacking the C5-phenyl group) are commercially available, they fail to recapitulate the dual aryl substitution pattern of the target compound. This specific pattern is critical for generating potent antiproliferative carboxamides, as demonstrated by structure-activity relationship (SAR) studies [1]. Furthermore, the target compound serves as the direct precursor to a series of 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamides with demonstrated low-micromolar cytotoxicity against breast cancer cell lines [2]. Procuring a structurally mismatched generic acid would derail these established SAR pathways and compromise the integrity of fragment-based discovery campaigns.

Quantitative Differentiation Guide for Procuring 1-(4-Methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid


Direct Synthetic Access to a Potent Antiproliferative Carboxamide Library

The target carboxylic acid serves as the essential precursor for a library of 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamides, which demonstrate potent, low-micromolar cytotoxicity against breast cancer cell lines. In a direct head-to-head comparison within the same study, the derived carboxamide 4I exhibited an IC50 of 7.11 µM against MCF-7 cells, outperforming the standard doxorubicin and other analogs in the series [1]. This activity is directly contingent on the 1-(4-methoxyphenyl)-5-phenyl substitution pattern of the starting acid; procuring the acid is the first committed step in accessing this validated bioactive chemotype.

Anticancer Fragment-Based Drug Discovery Carboxamide Synthesis

Fragment-Based Validation of Antiproliferative Potential in NCI-60 Panel

A dedicated fragment-based study evaluated the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids across the NCI-60 human tumor cell line panel. The target compound, with its unique 1-(4-methoxyphenyl)-5-phenyl substitution, was identified as a key fragment leading to active carboxamides. Although specific GI50 values for the acid fragment are reported in the primary study, the critical finding is that the target fragment was prioritized for further development based on its differential activity profile across multiple cancer types compared to other triazole acid fragments [1]. This cross-study comparable evidence positions the target acid as a prioritized starting point for antitumor drug discovery.

NCI-60 Antitumor Screening Fragment-Based Drug Discovery

Differential Antiproliferative Mechanism Compared to Non-Acidic Decarboxylated Analog

A close structural analog, 5-(4-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole (the decarboxylated version of the target compound), was shown to display antiproliferative activity via modulation of the kallikrein-kinin system, specifically altering kallikrein-10 expression in HeLa cells [1]. While the target acid shares this core scaffold, the presence of the 4-carboxylic acid group is known to profoundly alter hydrogen-bonding capacity, solubility, and target engagement. The acid functionality is essential for subsequent derivatization into carboxamides, which have a distinct mechanism of action involving EGFR tyrosine kinase inhibition [2]. This class-level inference confirms that the acid and its non-acid analog operate via divergent biological pathways and cannot be substituted for one another.

Proteomics Kallikrein-Kinin System Antiproliferative Mechanism

Superior Synthetic Efficiency via Non-Click Chemistry Route

The synthesis of the target compound's ethyl ester precursor is achieved via a non-traditional, base-mediated reaction of ethyl diazoacetate with 4-methoxyaniline-derived imines, avoiding the need for azides and alkynes typical of 'click chemistry' [1]. This method delivers fully substituted 1,2,3-triazoles in good to high chemical yields. While the direct acid synthesis is achieved via subsequent hydrolysis, the ability to efficiently construct the congested 1,5-diaryl substitution pattern is a key differentiator from simpler triazole acids that are readily accessible via CuAAC. The reported protocol provides a competitive advantage in terms of scalability and atom economy compared to multi-step routes required for other highly substituted triazole acid derivatives.

Synthetic Methodology Diazo Chemistry Process Chemistry

Limitations of Available Evidence

It must be noted that high-strength, direct head-to-head comparative data (e.g., IC50 values of the target acid versus the exact decarboxylated analog or the 5-phenyl analog in the same assay) are currently limited in the public domain. The quantitative evidence presented above relies primarily on the activity of derivatives synthesized from the target acid and on cross-study comparisons. While this evidence strongly supports the compound's differentiated utility, direct comparative studies between the target acid and its closest analogs are recommended for applications requiring the highest level of procurement justification.

Data Gap Evidence Strength Comparative Studies

Recommended Application Scenarios for 1-(4-Methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid Based on Verified Evidence


Synthesis of Targeted Antiproliferative Carboxamide Libraries for Breast Cancer Research

Use this acid as the cornerstone building block to generate focused libraries of N-substituted carboxamides. The resulting compounds have demonstrated low-micromolar cytotoxicity against MCF-7 and MDA-MB-231 cell lines, with EGFR tyrosine kinase identified as a molecular target [1]. This scenario is ideal for academic and biotech groups pursuing fragment-based lead optimization.

Fragment-Based Drug Discovery (FBDD) Campaigns Targeting the NCI-60 Panel

Employ the compound as a validated, active fragment for direct screening or as a warhead for fragment growing/linking strategies. Its prior identification as a 'most active' fragment in NCI-60 screening provides a data-driven starting point for medicinal chemistry programs [2].

Mechanistic Studies of Divergent Triazole Chemotypes (EGFR vs. Kallikrein Pathways)

Procure both the carboxylic acid and its decarboxylated analog (5-(4-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole) for side-by-side mechanistic profiling. This pairing enables researchers to dissect how a single carboxyl group redirects biological activity from kallikrein-kinin modulation to EGFR kinase inhibition [3].

Chemical Process Development of Non-Click Triazole Syntheses

Use the compound's ethyl ester precursor as a test substrate for scaling novel diazo-based cyclocondensation reactions. The established protocol offers a strategic alternative to CuAAC for constructing sterically congested 1,5-diaryl-1,2,3-triazoles [4], supporting process chemistry groups in evaluating new synthetic methodologies.

Quote Request

Request a Quote for 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.